molecular formula C27H25N5O4 B2612419 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1189486-05-2

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2612419
CAS No.: 1189486-05-2
M. Wt: 483.528
InChI Key: NSIXCAHQMQFFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a 2,3-dimethylphenoxy group at the 4-position and an acetamide moiety linked to a 2-methoxy-5-methylphenyl group. The acetamide side chain introduces hydrogen-bonding capabilities, which may enhance target binding or solubility.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-16-12-13-23(35-4)20(14-16)28-24(33)15-31-27(34)32-21-10-6-5-9-19(21)29-26(25(32)30-31)36-22-11-7-8-17(2)18(22)3/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXCAHQMQFFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazoloquinoxaline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O4C_{27}H_{25}N_{5}O_{4}, with a molecular weight of approximately 483.5 g/mol. Its structure features a triazoloquinoxaline core, which is significant in medicinal chemistry due to its pharmacological properties.

PropertyValue
Molecular FormulaC27H25N5O4
Molecular Weight483.5 g/mol
CAS Number1189954-50-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. The compound under review has demonstrated significant cytotoxic effects against various cancer cell lines.

Mechanisms of Action:

  • Inhibition of Key Enzymes: The compound inhibits enzymes such as PARP-1 and EGFR, crucial for cancer cell survival and proliferation. For example, one derivative showed an IC50 of 1.37 nM against PARP-1.
  • Induction of Apoptosis: It upregulates pro-apoptotic factors (e.g., P53, Bax) while downregulating anti-apoptotic factors (e.g., Bcl2), leading to increased apoptosis in cancer cells.

Case Study:
In a study involving MDA-MB-231 breast cancer cells, derivatives exhibited enhanced apoptosis induction and cell cycle arrest at the G2/M phase. Some compounds demonstrated better cytotoxicity than established chemotherapeutic agents like Erlotinib.

Antimicrobial Activity

The triazoloquinoxaline scaffold is also associated with antimicrobial properties. Preliminary investigations indicated that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus , suggesting potential applications in treating infections caused by resistant bacterial strains.

The compound interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. Its ability to bind to biomolecules suggests significant implications for drug development.

Research Applications

The compound's biological activity makes it a candidate for:

  • Enzyme Inhibition Studies: Investigating its effects on specific enzyme targets.
  • Receptor Binding Studies: Understanding its interactions with cellular receptors.
  • Material Development: Utilizing its properties in creating new materials with specific characteristics.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s closest structural analogs in the evidence include:

Compound Name/ID Core Structure Key Substituents Synthesis Route Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline 4-(2,3-dimethylphenoxy), N-(2-methoxy-5-methylphenyl)acetamide Likely via coupling of triazoloquinoxaline precursor with chloroacetamide derivatives (inferred from analogous methods)
Compound 12 [1,2,4]Triazolo[4,3-a]pyrazine 4-hydroxyphenyl, 2-acetamide Reaction of hydroxyphenyl precursor with 2-chloroacetamide in ethanol/2-methoxyethanol
Compound 29 1,2-Dihydroquinoline 1,3-dimethyl-2-oxo, 4-formylphenoxy-pentanamide Multi-step synthesis involving formylphenoxy-pentanamide coupling
Benzo[b][1,4]oxazin derivative Benzo[b][1,4]oxazine 3-oxo, (substituted oxadiazolyl)methyl Cs₂CO₃-mediated alkylation of oxadiazole with benzooxazin-acetic acid

Key Observations :

  • However, this may reduce solubility compared to smaller heterocycles .
  • Substituent Effects: The 2,3-dimethylphenoxy group in the target compound introduces steric bulk and lipophilicity, contrasting with the unsubstituted hydroxyphenyl group in Compound 12. The methoxy-methylphenyl acetamide side chain may improve metabolic stability over simpler acetamide derivatives .
Physicochemical Properties
  • Solubility: The target compound’s lipophilic substituents (dimethylphenoxy, methoxy-methylphenyl) may reduce aqueous solubility compared to hydroxylated analogs (e.g., Compound 12).
  • Stability: The 1-oxo group in the triazoloquinoxaline core could enhance hydrolytic stability relative to 3-oxo benzooxazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.